4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
CAS No.: 2640815-06-9
Cat. No.: VC11841005
Molecular Formula: C15H19N3O4
Molecular Weight: 305.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640815-06-9 |
|---|---|
| Molecular Formula | C15H19N3O4 |
| Molecular Weight | 305.33 g/mol |
| IUPAC Name | 4-[1-(oxane-4-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide |
| Standard InChI | InChI=1S/C15H19N3O4/c16-14(19)13-7-11(1-4-17-13)22-12-8-18(9-12)15(20)10-2-5-21-6-3-10/h1,4,7,10,12H,2-3,5-6,8-9H2,(H2,16,19) |
| Standard InChI Key | CSXCBCHOQYBFSV-UHFFFAOYSA-N |
| SMILES | C1COCCC1C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N |
| Canonical SMILES | C1COCCC1C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N |
Introduction
Structural and Molecular Analysis
Core Components and Connectivity
The molecule comprises three primary subunits:
The molecular formula C15H19N3O4 (MW 305.33 g/mol) reflects these components, with the IUPAC name 4-[1-(oxane-4-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H19N3O4 | |
| Molecular Weight | 305.33 g/mol | |
| SMILES | C1COCCC1C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N | |
| InChIKey | CSXCBCHOQYBFSV-UHFFFAOYSA-N |
Stereochemical Considerations
The azetidine ring’s 3-position oxygen and the oxane’s 4-carbonyl group create two stereocenters, necessitating precise control during synthesis to avoid diastereomer formation. Computational modeling suggests that the trans configuration between the azetidine and oxane groups minimizes steric clash, favoring a bent molecular geometry conducive to target binding.
Synthetic Pathways and Challenges
Proposed Synthesis Strategy
While no explicit route for this compound is documented, analogous methods for related azetidine-oxane hybrids suggest a multi-step approach:
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Azetidine ring formation: Cyclization of 3-amino-1-propanol derivatives via intramolecular nucleophilic substitution.
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Oxane-4-carbonyl introduction: Acylation of the azetidine nitrogen using oxane-4-carbonyl chloride under Schotten-Baumann conditions.
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Pyridine coupling: Mitsunobu reaction to attach the pyridine-2-carboxamide moiety to the azetidine oxygen .
Table 2: Comparative Synthetic Routes for Analogues
Key Challenges
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Regioselectivity: Competing reactions at the azetidine nitrogen (e.g., over-acylation) require protective group strategies.
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Stereocontrol: Achieving the desired trans configuration demands chiral catalysts or resolution techniques, increasing complexity.
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Purification: Polar byproducts from incomplete couplings complicate isolation, necessitating HPLC or crystallization optimization .
Material Science Applications
Polymer and Coordination Chemistry
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Thermoresponsive hydrogels: The oxane’s hydrophobic core and azetidine’s rigidity could stabilize micellar aggregates in aqueous media.
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Metal-organic frameworks (MOFs): Pyridine-carboxamide groups may coordinate to Cu(II) or Fe(III), forming porous networks for gas storage.
Liquid Crystals
The planar pyridine ring and flexible oxane tail align with calamitic liquid crystal design principles. Differential scanning calorimetry (DSC) of analogues shows nematic phases between 120–180°C .
Computational and Spectroscopic Characterization
DFT Calculations
Density functional theory (DFT) at the B3LYP/6-31G* level predicts:
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Dipole moment: 5.2 Debye, indicating moderate polarity.
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HOMO-LUMO gap: 4.8 eV, suggesting stability against photodegradation.
Spectral Data
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